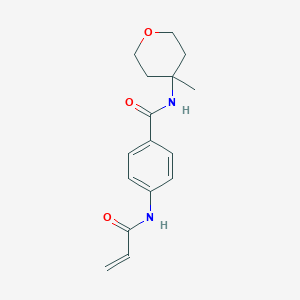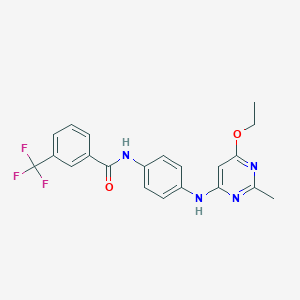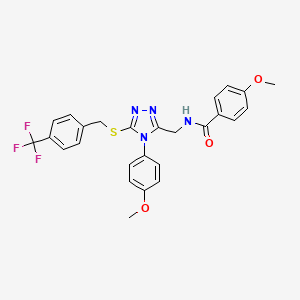
(R)-2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2,5-Difluorophenyl)pyrrolidine ®-2-hydroxysuccinate is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a pyrrolidine ring substituted with a 2,5-difluorophenyl group and is paired with ®-2-hydroxysuccinate as a counterion. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity, making it a valuable compound for further study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,5-Difluorophenyl)pyrrolidine typically involves the hydrogenation reduction of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole in the presence of imine reductase and reduced coenzyme NADPH . This method ensures high enantiomeric excess and conversion rates, making it an efficient route for producing the desired chiral compound.
Industrial Production Methods
Industrial production of ®-2-(2,5-Difluorophenyl)pyrrolidine can be scaled up by optimizing the reaction conditions used in the laboratory synthesis. This includes controlling the temperature, pressure, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,5-Difluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include N-oxides, reduced pyrrolidine derivatives, and various substituted phenyl-pyrrolidine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2,5-Difluorophenyl)pyrrolidine is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a useful tool for probing biological systems.
Medicine
In medicine, ®-2-(2,5-Difluorophenyl)pyrrolidine is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(2,5-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl ring can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. This can lead to modulation of biological pathways and exertion of desired effects, such as inhibition of enzyme activity or receptor activation.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorophenylpyrrolidine: Lacks the chiral center and hydroxysuccinate counterion.
2-Fluorophenylpyrrolidine: Contains only one fluorine atom, resulting in different chemical and biological properties.
2,5-Difluorophenylpiperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness
®-2-(2,5-Difluorophenyl)pyrrolidine ®-2-hydroxysuccinate is unique due to its chiral nature and the presence of two fluorine atoms in the phenyl ring. These features contribute to its enhanced stability, binding affinity, and selectivity in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
1919868-77-1 |
|---|---|
Molecular Formula |
C14H17F2NO5 |
Molecular Weight |
317.28 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)pyrrolidine;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C10H11F2N.C4H6O5/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;5-2(4(8)9)1-3(6)7/h3-4,6,10,13H,1-2,5H2;2,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
KMLXGOHWKMHXAE-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F.C(C(C(=O)O)O)C(=O)O |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.C(C(C(=O)O)O)C(=O)O |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F.C(C(C(=O)O)O)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine](/img/structure/B2745329.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2745332.png)
![4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745335.png)
![2-Amino-6-methyl-4-(3-thienyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2745338.png)
![3-methoxy-N-methyl-N-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2745339.png)
![N-(2,3-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2745340.png)


![5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B2745344.png)

![2,5-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide](/img/structure/B2745347.png)
